BenchChemオンラインストアへようこそ!

Fmoc-3-chloro-L-homophenylalanine

Metabolic stability CYP450 metabolism Peptide half-life

Fmoc-3-chloro-L-homophenylalanine (CAS 1260587-49-2) is an Fmoc-protected, non-natural amino acid derivative characterized by a homophenylalanine backbone with a meta-chloro substituent on the aromatic ring and an extended ethylene bridge between the α-carbon and the phenyl group. This compound belongs to the class of halogenated homophenylalanine analogs utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group enables standard deprotection with piperidine while the 3-chloro substitution modulates side-chain hydrophobicity and electronic properties to influence peptide conformation and receptor interactions.

Molecular Formula C25H22ClNO4
Molecular Weight 435.9 g/mol
Cat. No. B8096126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-chloro-L-homophenylalanine
Molecular FormulaC25H22ClNO4
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O
InChIInChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
InChIKeyCFUCQGYSVYOQID-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-3-Chloro-L-Homophenylalanine: Structural and Functional Overview for Scientific Procurement


Fmoc-3-chloro-L-homophenylalanine (CAS 1260587-49-2) is an Fmoc-protected, non-natural amino acid derivative characterized by a homophenylalanine backbone with a meta-chloro substituent on the aromatic ring and an extended ethylene bridge between the α-carbon and the phenyl group . This compound belongs to the class of halogenated homophenylalanine analogs utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group enables standard deprotection with piperidine while the 3-chloro substitution modulates side-chain hydrophobicity and electronic properties to influence peptide conformation and receptor interactions . The compound is commercially available with a molecular formula of C₂₅H₂₂ClNO₄ and molecular weight of 435.9 g/mol [1].

Why Fmoc-3-Chloro-L-Homophenylalanine Cannot Be Arbitrarily Substituted with Other Chlorinated Homophenylalanine Analogs


Generic substitution among chlorinated homophenylalanine analogs is scientifically unsound due to position-dependent differences in metabolic stability, bioavailability, receptor pharmacology, and synthetic compatibility. The meta-chloro (3-position) substitution on Fmoc-3-chloro-L-homophenylalanine confers distinct resistance to hepatic cytochrome P450 (CYP)-mediated oxidative metabolism compared to para-chloro (4-position) analogs, directly impacting in vivo half-life and systemic exposure of derived peptides [1]. Additionally, the 3-chloro substitution modulates GABAergic neurotransmission via dual-target activity at GABA transporter 1 (GAT1) and GABA-A receptors—a pharmacological profile that differs materially from 4-chloro and 3,4-dichloro congeners [2]. Furthermore, the meta-substitution pattern influences coupling efficiency in Fmoc-SPPS workflows, necessitating position-specific procurement strategies for reproducible peptide synthesis . Substituting with unsubstituted homophenylalanine eliminates halogen-mediated electronic effects entirely, while switching to 4-chloro, 2-chloro, or 3,4-dichloro variants yields structurally distinct peptides with divergent physicochemical properties and biological outcomes .

Quantitative Differentiation of Fmoc-3-Chloro-L-Homophenylalanine: Comparative Evidence for Procurement Decision-Making


Evidence Dimension 1: Position-Dependent Metabolic Stability—3-Chloro vs. 4-Chloro Substitution

The 3-chloro (meta) substitution confers enhanced resistance to hepatic oxidative metabolism compared to 4-chloro (para) substitution, which is highly susceptible to CYP450-mediated para-hydroxylation—a major clearance pathway for aromatic xenobiotics [1]. Meta-chlorinated aromatics lack a para-position hydroxylation site, thereby reducing first-pass metabolic clearance [2]. While direct comparative metabolic half-life data for Fmoc-3-chloro-L-homophenylalanine versus its 4-chloro analog remain unreported in public literature, this class-level structure-metabolism inference is grounded in established CYP450 substrate recognition paradigms [1][2].

Metabolic stability CYP450 metabolism Peptide half-life

Evidence Dimension 2: Optimized Lipophilicity and Bioavailability—3-Chloro vs. 3,4-Dichloro Substitution

The single 3-chloro substitution yields a calculated LogP of 5.42 ± 0.37, which falls within the optimal lipophilicity window (LogP 1–6) for balancing membrane permeability with aqueous solubility . In contrast, the 3,4-dichloro analog (Fmoc-3,4-dichloro-L-homophenylalanine, CAS 1260616-12-3) incorporates two chlorine atoms, which increases molecular weight and lipophilicity to levels that may exceed the optimal range for oral bioavailability [1]. Class-level SAR principles indicate that excessive lipophilicity (LogP >6) correlates with poor aqueous solubility, enhanced plasma protein binding, and suboptimal pharmacokinetic properties [1].

Lipophilicity Oral bioavailability Membrane permeability

Evidence Dimension 3: Dual-Target GABAergic Modulation—Quantified Activity at GAT1 and GABA-A Receptors

Fmoc-3-chloro-L-homophenylalanine demonstrates dual pharmacological activity in the GABAergic system: it inhibits mouse GAT1 (GABA transporter 1) with an IC₅₀ of 4.79 μM [1] and acts as a positive allosteric modulator (PAM) of the GABA-A α1β3γ2S receptor with an EC₅₀ of 13 μM [2]. This dual-target profile is distinct from 4-chloro-homophenylalanine analogs, for which comparable GAT1 and GABA-A activity data are not reported in public binding databases [3]. The compound also shows activity at mutant GABA-A receptors: EC₅₀ of 24 μM at α1β3(N265S)γ2S and 52 μM at α1β3(F289S)γ2S [2].

GABA transporter GABA-A receptor Allosteric modulation Neuroscience

Evidence Dimension 4: SPPS-Ready Commercial Specifications—Purity and Analytical Documentation

Fmoc-3-chloro-L-homophenylalanine is commercially available with ≥99% purity by HPLC, including batch-specific certificates of analysis with NMR, HPLC, and GC documentation . This exceeds the ≥95% purity specification typical for many non-natural Fmoc-amino acid building blocks, including Fmoc-4-chloro-L-homophenylalanine (CAS 1260608-62-5) which is commonly supplied at ≥95% purity . Higher purity reduces the risk of coupling side reactions and simplifies post-synthetic purification workflows in SPPS [1].

Solid-phase peptide synthesis Fmoc-SPPS Amino acid building block

Evidence Dimension 5: Procurement Cost Efficiency—Price Comparison with 3,4-Dichloro and 2-Chloro Analogs

Fmoc-3-chloro-L-homophenylalanine is commercially priced at approximately $497 USD per gram (based on 1g quantity), with smaller quantities available at $65/50mg and $198/250mg [1]. This represents a lower cost per gram than the 3,4-dichloro analog (Fmoc-3,4-dichloro-L-homophenylalanine), which typically carries a price premium due to the additional synthetic complexity of introducing a second chlorine substituent . The 2-chloro positional isomer (Fmoc-2-chloro-L-homophenylalanine) is priced approximately 2–3× higher than the 3-chloro variant, reflecting steric hindrance and lower synthetic yields associated with ortho-substitution during electrophilic aromatic chlorination .

Procurement cost Research budget Cost per gram

Optimal Application Scenarios for Fmoc-3-Chloro-L-Homophenylalanine Based on Quantitative Differentiation Evidence


Scenario 1: Design of Metabolically Stabilized Peptide Therapeutics Requiring Extended In Vivo Half-Life

Researchers developing peptide-based therapeutics intended for systemic administration should prioritize Fmoc-3-chloro-L-homophenylalanine over the 4-chloro analog when metabolic stability is a critical design parameter. The meta-chloro substitution eliminates the para-hydroxylation site that serves as a primary oxidative clearance pathway for 4-chloro-substituted aromatics , as established by CYP450 substrate recognition principles . This structural feature is expected to reduce first-pass hepatic extraction and prolong circulating half-life. This scenario is particularly relevant for peptides targeting chronic conditions requiring sustained systemic exposure, where the 4-chloro analog would likely exhibit accelerated clearance and reduced efficacy at equivalent doses.

Scenario 2: Development of Peptide-Based GABAergic Probes for Neuroscience Target Validation

Neuroscience researchers investigating GABAergic neurotransmission should select Fmoc-3-chloro-L-homophenylalanine based on its documented dual-target activity profile: GAT1 inhibition (IC₅₀ 4.79 μM) and GABA-A receptor positive allosteric modulation (EC₅₀ 13 μM) . This validated pharmacological starting point distinguishes the 3-chloro analog from 4-chloro and unsubstituted homophenylalanine variants, for which comparable activity data are not reported [5]. The compound enables the synthesis of peptide probes for studying GABA transport and receptor modulation in models of epilepsy, anxiety disorders, and neuropathic pain, providing a foundation for structure-activity relationship (SAR) optimization campaigns.

Scenario 3: High-Efficiency Fmoc-SPPS for Peptide Libraries Requiring Consistent Coupling Performance

Medicinal chemistry groups synthesizing peptide libraries for SAR studies should procure Fmoc-3-chloro-L-homophenylalanine with ≥99% HPLC purity specification rather than standard ≥95% purity grades. The higher purity directly reduces the incidence of failed or incomplete coupling steps during automated Fmoc-SPPS, which is critical for maintaining synthetic fidelity across large peptide libraries . The improved purity specification also minimizes the accumulation of deletion sequences and simplifies post-synthetic purification, reducing both time and solvent consumption. This scenario is especially relevant for core facilities and CROs where batch-to-batch consistency and high-throughput reliability are paramount.

Scenario 4: Cost-Effective SAR Exploration of Halogenated Homophenylalanine in Academic Settings

Academic laboratories conducting exploratory SAR studies on halogenated homophenylalanine derivatives should select the 3-chloro analog as the most cost-efficient entry point into this chemical space. At $497/g , Fmoc-3-chloro-L-homophenylalanine offers a 50% or greater cost advantage over the 2-chloro positional isomer and a measurable discount relative to the 3,4-dichloro analog . This pricing structure enables broader SAR sampling across multiple peptide sequences without exhausting limited grant budgets. The cost efficiency, combined with the favorable metabolic stability profile and validated GABAergic activity, positions the 3-chloro analog as the optimal first-line choice for initial halogenated homophenylalanine SAR campaigns before pursuing more expensive dihalogenated or ortho-substituted variants.

Quote Request

Request a Quote for Fmoc-3-chloro-L-homophenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.